4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
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Overview
Description
5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple formyl groups and a quaterphenyl core, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction of appropriate aromatic aldehydes with suitable quaterphenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the compound’s aromatic core can engage in π-π interactions, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
Uniqueness
Compared to similar compounds, 5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde stands out due to its hexamethyl substitution pattern, which enhances its stability and reactivity. This unique structural feature allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38O4/c1-27-41(37-15-7-33(23-47)8-16-37)29(3)45(30(4)42(27)38-17-9-34(24-48)10-18-38)46-31(5)43(39-19-11-35(25-49)12-20-39)28(2)44(32(46)6)40-21-13-36(26-50)14-22-40/h7-26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTSXCRJKLOHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C=O)C)C5=CC=C(C=C5)C=O)C)C)C6=CC=C(C=C6)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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